molecular formula C25H25N4NaO4 B607788 GSK-2262167 sodium CAS No. 1165923-54-5

GSK-2262167 sodium

Cat. No.: B607788
CAS No.: 1165923-54-5
M. Wt: 468.4888
InChI Key: OZMDKUCCVZLCCO-UHFFFAOYSA-M
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Description

GSK-2262167 sodium (CAS No. 1165923-54-5) is a research compound listed in chemical catalogs for pharmaceutical and biochemical applications. Its inclusion in chemical inventories (e.g., , entry 43) indicates its use in preclinical studies, though proprietary details from the developer (GlaxoSmithKline) remain undisclosed.

Properties

CAS No.

1165923-54-5

Molecular Formula

C25H25N4NaO4

Molecular Weight

468.4888

IUPAC Name

sodium 3-(6-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-5-methyl-3,4-dihydroisoquinolin-2(1H)-yl)propanoate

InChI

InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31);/q;+1/p-1

InChI Key

OZMDKUCCVZLCCO-UHFFFAOYSA-M

SMILES

O=C(O[Na])CCN1CC2=C(C(C)=C(C3=NOC(C4=CC=C(OC(C)C)C(C#N)=C4)=N3)C=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-2262167;  GSK 2262167;  GSK2262167.

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Solubility and Salt Forms : this compound shares a sodium salt profile with compounds like silicic acid sodium salt (CAS 1344-09-8, ), which are often engineered to enhance stability and dissolution in biological systems.

Therapeutic Targets : Unlike PAK1/PAK4 inhibitors (e.g., NVS-PAK1-C, PF-3758309), this compound’s target remains unspecified. However, its naming convention (“GSK-226”) aligns with GlaxoSmithKline’s small-molecule drug candidates, suggesting kinase or enzyme modulation .

Structural Analogues : Compounds like azido-FTY720 (CAS 881914-35-8) and FTY720-Mitoxy (CAS 1604816-11-6) are derivatives of FTY720, highlighting a trend in modifying sphingosine-1-phosphate receptor modulators for improved efficacy—a strategy that may parallel GSK-2262167’s development .

Research Findings and Data Gaps

Toxicity and Bioavailability :

  • This compound lacks published toxicity data, unlike 7254-19-5 (), which includes warnings for CYP1A2 inhibition and moderate bioavailability (score: 0.56).

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing GSK-2262167 sodium?

  • Methodological Answer :

  • Synthesis : Follow established protocols for sodium salt preparation, ensuring stoichiometric equivalence between the parent compound and sodium ions. Use inert atmospheres (e.g., argon) to prevent oxidation during synthesis .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1H^{1}\text{H}, 13C^{13}\text{C} spectra), high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to verify sodium content. Purity should be confirmed via HPLC with UV detection at relevant wavelengths (e.g., 254 nm) .
  • Documentation : Report detailed synthetic steps, including solvent choices, reaction times, and purification methods (e.g., recrystallization, column chromatography). For reproducibility, include error margins in yield calculations .

Q. How should researchers design dose-response experiments for this compound in pharmacological studies?

  • Methodological Answer :

  • Dose Selection : Use logarithmic dilution series (e.g., 1 nM–100 µM) to capture full dose-response curves. Include positive and negative controls (e.g., vehicle-only and known inhibitors/agonists) .
  • Assay Conditions : Optimize cell viability assays (e.g., MTT, ATP-based luminescence) with pre-tested incubation times and serum-free media to minimize interference .
  • Data Normalization : Express results as percentage inhibition/activation relative to controls. Triplicate measurements are mandatory to assess intra-experimental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Source Validation : Cross-reference experimental conditions (e.g., cell lines, assay pH, temperature) from conflicting studies. For example, activity in HEK293 cells may differ from primary neurons due to receptor expression levels .
  • Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data, applying heterogeneity tests (e.g., Cochran’s Q) to identify outlier studies. Adjust for batch effects or platform-specific biases (e.g., fluorescence vs. luminescence readouts) .
  • Experimental Replication : Design a standardized protocol (e.g., uniform cell passage number, reagent batches) to retest disputed activity under controlled conditions .

Q. What statistical methods are appropriate for controlling false discovery rates (FDR) in high-throughput screening of this compound derivatives?

  • Methodological Answer :

  • Multiple Testing Correction : Apply the Benjamini-Hochberg procedure to adjust p-values, limiting FDR to ≤5%. This is critical when evaluating thousands of compounds to avoid Type I errors .
  • Power Analysis : Predefine sample sizes using tools like G*Power to ensure sufficient sensitivity (e.g., 80% power, α=0.05) for detecting effect sizes observed in pilot studies .
  • Validation : Confirm hits with orthogonal assays (e.g., SPR for binding affinity if initial screening used enzymatic activity) to reduce false positives .

Data Presentation and Reproducibility

Q. How should researchers report spectroscopic and chromatographic data for this compound to ensure reproducibility?

  • Methodological Answer :

  • NMR/HRMS : Include full spectral data (e.g., chemical shifts, coupling constants) in supplementary materials. Specify instrumentation details (e.g., Bruker 500 MHz, DMSO-d6 solvent) .
  • HPLC : Document column type (e.g., C18, 5 µm), mobile phase composition (e.g., 0.1% TFA in water/acetonitrile), and flow rate. Provide retention times and peak area integration thresholds .
  • Data Deposition : Upload raw datasets to public repositories (e.g., Zenodo, ChemRxiv) with DOI links for independent verification .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Controls : Standardize starting material sources (e.g., certified suppliers) and reaction monitoring via in-situ FTIR or Raman spectroscopy to track intermediate formation .
  • Quality Metrics : Implement acceptance criteria (e.g., ≥95% purity by HPLC, ±0.5% elemental analysis error) for each batch. Reject batches failing ≥2 criteria .
  • Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature for 1–3 months; compare degradation profiles using LC-MS to identify optimal storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-2262167 sodium
Reactant of Route 2
Reactant of Route 2
GSK-2262167 sodium

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